3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
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Overview
Description
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a triazole ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 4-methyl-1,2,4-triazole can be prepared by reacting methylhydrazine with formamide under reflux conditions.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline. This can be achieved by using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline depends on its specific application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism.
Biological Studies: It can interact with proteins and nucleic acids, altering their function and providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
- 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride
Uniqueness
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring and aniline moiety makes it a versatile intermediate for various synthetic applications, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZZGGTNQQAPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344790 |
Source
|
Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252928-74-8 |
Source
|
Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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